molecular formula C5H6Cl2N2 B6247043 5-chloro-3-methylpyridazine hydrochloride CAS No. 2153472-96-7

5-chloro-3-methylpyridazine hydrochloride

Cat. No.: B6247043
CAS No.: 2153472-96-7
M. Wt: 165.02 g/mol
InChI Key: QVOQQZNRWXTGBJ-UHFFFAOYSA-N
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Description

5-chloro-3-methylpyridazine hydrochloride is a chemical compound with the molecular formula C5H6Cl2N2. It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methylpyridazine hydrochloride typically involves the chlorination of 3-methylpyridazine. One common method includes the reaction of 3-methylpyridazine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methylpyridazine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50-100°C).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridazine derivatives.

    Oxidation Reactions: Formation of 5-chloro-3-carboxypyridazine or 5-chloro-3-formylpyridazine.

    Reduction Reactions: Formation of 5-chloro-3-methyl-1,2-dihydropyridazine.

Scientific Research Applications

5-chloro-3-methylpyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-3-methylpyridazine hydrochloride depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-methylpyridazine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    5-chloropyridazine: Lacks the methyl group, which can affect its reactivity and biological activity.

    3,5-dichloropyridazine: Contains an additional chlorine atom, which can lead to different reactivity and applications.

Uniqueness

5-chloro-3-methylpyridazine hydrochloride is unique due to the presence of both a chlorine and a methyl group on the pyridazine ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile compound for various chemical and biological applications.

Properties

CAS No.

2153472-96-7

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

5-chloro-3-methylpyridazine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3;1H

InChI Key

QVOQQZNRWXTGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=N1)Cl.Cl

Purity

95

Origin of Product

United States

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